molecular formula C6H12O3 B1381456 Butoxy-D9-acetic acid CAS No. 669720-55-2

Butoxy-D9-acetic acid

Cat. No.: B1381456
CAS No.: 669720-55-2
M. Wt: 141.21 g/mol
InChI Key: AJQOASGWDCBKCJ-YNSOAAEFSA-N
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Description

Butoxy-D9-acetic acid is a deuterated analog of butoxyacetic acid, a known metabolite of 2-butoxyethanol. The compound is primarily used as an internal standard in gas chromatographic-mass spectrometric (GC-MS) analysis for the determination of 2-butoxyacetic acid in biological samples. It has the molecular formula C6H3D9O3 and a molecular weight of 141.213136002 .

Preparation Methods

The synthesis of Butoxy-D9-acetic acid involves the deuteration of butoxyacetic acid. This process typically requires the use of deuterated reagents and solvents to replace the hydrogen atoms with deuterium. The reaction conditions often involve the use of a deuterated base and a deuterated solvent under controlled temperature and pressure . Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield of the deuterated compound .

Chemical Reactions Analysis

Butoxy-D9-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the butoxy group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Butoxy-D9-acetic acid is widely used in scientific research, particularly in analytical chemistry. Its primary application is as an internal standard in GC-MS for the accurate quantification of 2-butoxyacetic acid in biological samples. This is crucial for toxicological studies and environmental monitoring where precise measurement of metabolites is required. Additionally, the compound is used in studies involving the metabolism of 2-butoxyethanol and related compounds.

Comparison with Similar Compounds

Butoxy-D9-acetic acid is similar to other deuterated analogs of organic acids used as internal standards in analytical chemistry. Some similar compounds include:

    Butoxyacetic acid: The non-deuterated analog used in various chemical reactions and as a metabolite of 2-butoxyethanol.

    2-Butoxyethanol: A solvent that is metabolized to butoxyacetic acid in the body.

    Deuterated acetic acid: Used as an internal standard in various analytical techniques.

The uniqueness of this compound lies in its deuterated nature, which provides distinct advantages in analytical applications, such as improved accuracy and precision in quantification due to its stable isotopic composition.

Properties

IUPAC Name

2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-3-4-9-5-6(7)8/h2-5H2,1H3,(H,7,8)/i1D3,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQOASGWDCBKCJ-YNSOAAEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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